molecular formula C10H16O3 B1600675 Methyl 3-cyclohexyl-3-oxopropanoate CAS No. 64670-15-1

Methyl 3-cyclohexyl-3-oxopropanoate

Cat. No.: B1600675
CAS No.: 64670-15-1
M. Wt: 184.23 g/mol
InChI Key: MIOOVIILBQHHNK-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-3-oxopropanoate is an organic compound with the molecular formula C10H16O3. It is a methyl ester derivative of cyclohexylpropanoic acid and is characterized by the presence of a cyclohexyl group attached to a 3-oxopropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyclohexyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of cyclohexylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-cyclohexyl-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-3-oxopropanoate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites of enzymes. The molecular targets and pathways involved can vary, but typically include esterases and other enzymes involved in ester hydrolysis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyclohexyl-3-oxopropanoate
  • Cyclohexylpropanoic acid
  • Cyclohexyl ketones

Uniqueness

Methyl 3-cyclohexyl-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to similar compounds. Its methyl ester group makes it more reactive in certain chemical reactions, providing versatility in synthetic applications .

Properties

IUPAC Name

methyl 3-cyclohexyl-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOOVIILBQHHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451670
Record name Methyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-15-1
Record name Methyl 3-cyclohexyl-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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